1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
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Overview
Description
1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is a compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine typically involves the reaction of 1,3-dimethylpyrazole with 1-methylpyrazole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antimalarial properties.
Medicine: Explored for its potential therapeutic applications, including as an antileishmanial and antimalarial agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. For example, its antimalarial activity is attributed to its ability to inhibit the growth of Plasmodium parasites by targeting key enzymes involved in their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethylpyrazole: Another pyrazole derivative with similar structural features.
1-Methyl-3-ethyl-4-chloropyrazole: A compound with a similar pyrazole core but different substituents.
Hydrazine-coupled pyrazoles: Compounds with hydrazine groups attached to the pyrazole ring
Uniqueness
1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both methyl and pyrazolylmethyl groups.
Properties
Molecular Formula |
C10H16ClN5 |
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Molecular Weight |
241.72 g/mol |
IUPAC Name |
1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-10(7-15(3)12-8)11-6-9-4-5-14(2)13-9;/h4-5,7,11H,6H2,1-3H3;1H |
InChI Key |
VOVOLNWXHVQSER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=NN(C=C2)C)C.Cl |
Origin of Product |
United States |
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